molecular formula C10H10N5O6P2- B12353278 Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (9CI)

Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (9CI)

Cat. No.: B12353278
M. Wt: 358.16 g/mol
InChI Key: DQEAFXHUFWMZFR-NKWVEPMBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-(trihydrogen diphosphate), P’-beta-D-glucopyranosyl ester, disodium salt can be synthesized through enzymatic reactions involving adenosine triphosphate (ATP) and glucose-1-phosphate. The reaction is catalyzed by the enzyme ADP-glucose pyrophosphorylase, which facilitates the transfer of glucose from glucose-1-phosphate to ATP, forming ADP-glucose and pyrophosphate .

Industrial Production Methods

Industrial production of Adenosine 5’-Diphosphoglucose typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzyme ADP-glucose pyrophosphorylase, leading to the efficient production of ADP-glucose . The compound is then purified through various chromatographic techniques to achieve high purity levels.

Comparison with Similar Compounds

Adenosine 5’-Diphosphoglucose is unique in its ability to act as a glucose donor in glycosylation reactions. Similar compounds include:

Adenosine 5’-Diphosphoglucose is distinct due to its specific role in starch and glycogen synthesis in plants and certain bacteria .

Properties

Molecular Formula

C10H10N5O6P2-

Molecular Weight

358.16 g/mol

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methyl phosphoroso phosphate

InChI

InChI=1S/C10H11N5O6P2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(20-7)3-19-23(17,18)21-22-16/h1-2,4-7H,3H2,(H,17,18)(H2,11,12,13)/p-1/t6-,7+/m0/s1

InChI Key

DQEAFXHUFWMZFR-NKWVEPMBSA-M

Isomeric SMILES

C1=C[C@@H](O[C@@H]1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1=CC(OC1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.